molecular formula C₁₇H₂₆O₅ B1144423 Deoxydihydroartemisinin Acetate CAS No. 90935-12-9

Deoxydihydroartemisinin Acetate

Cat. No.: B1144423
CAS No.: 90935-12-9
M. Wt: 310.39
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Description

Deoxydihydroartemisinin Acetate (CAS No. 90935-12-9) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone with potent antimalarial activity. This compound is characterized by the acetylation of the hydroxyl group in the deoxydihydroartemisinin structure, enhancing its stability and bioavailability. Analytical standards for this compound include high-performance liquid chromatography (HPLC), mass spectrometry (MS), and proton nuclear magnetic resonance (¹H-NMR) data, ensuring rigorous quality control for research and pharmaceutical applications .

Structurally, this compound retains the core peroxide bridge critical for antimalarial activity but differs from parent artemisinin derivatives through the absence of specific oxygen moieties and the addition of an acetyl group. These modifications influence its pharmacokinetic properties, such as solubility and metabolic resistance .

Properties

CAS No.

90935-12-9

Molecular Formula

C₁₇H₂₆O₅

Molecular Weight

310.39

Synonyms

[2S-(2α,3β,3aα,6α,6aα,9α,10aβ,10bα)]-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol Acetate;  (2S,3R,3aS,6R,6aS,9S,10aR,10bR)-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol 2-Acetate; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deoxydihydroartemisinin Acetate typically involves the reduction of artemisinin to dihydroartemisinin, followed by acetylation. The reduction is often carried out using sodium borohydride in methanol or ethanol . The acetylation step involves reacting dihydroartemisinin with acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Deoxydihydroartemisinin Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various acetylated and deacetylated derivatives, each with unique pharmacological profiles .

Scientific Research Applications

Deoxydihydroartemisinin Acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Deoxydihydroartemisinin Acetate involves the cleavage of endoperoxide bridges by iron, producing free radicals. These free radicals cause oxidative stress, damaging biological macromolecules within the target cells. In the case of malaria parasites, this leads to the disruption of mitochondrial function and membrane integrity, ultimately causing cell death . The compound also modulates immune responses, enhancing the body’s ability to fight infections .

Comparison with Similar Compounds

4α,6β-Dihydroxy-1-deoxy-10-deoxoartemisinin (Compound 6)

  • Molecular Formula : C₁₅H₂₄O₅
  • Key Data : HR-ESI-MS at m/z 307.1549 [M + Na]⁺; distinct ¹³C-NMR signals at δ 69.2 (C-4α) and δ 73.5 (C-6β) .
  • Comparison: Unlike Deoxydihydroartemisinin Acetate, Compound 6 lacks the acetyl group but features hydroxyl groups at C-4α and C-6β.

5α-Hydroxy-1-deoxy-10-deoxoartemisinin (Compound 7)

  • Molecular Formula : C₁₅H₂₄O₄
  • Key Data : HR-ESI-MS at m/z 269.1756 [M + H]⁺; ¹H-NMR shows a singlet for the C-5α hydroxyl proton (δ 2.15) .
  • Comparison : The absence of both the acetyl group and the peroxide bridge in Compound 7 results in significantly reduced antimalarial efficacy, highlighting the necessity of the peroxide moiety for activity .

Dihydroartemisinin Tetrahydrofuran Acetate

  • Key Feature : Incorporates a tetrahydrofuran ring and an acetate group.
  • Comparison : This analogue shares the acetyl modification with this compound but introduces a tetrahydrofuran moiety, which may alter metabolic stability and tissue distribution .

Non-Artemisinin Acetate Derivatives

Diosgenin Acetate (CAS 1061-54-7)

  • Molecular Formula : C₂₉H₄₄O₄
  • Comparison : A steroidal saponin derivative, Diosgenin Acetate is structurally unrelated to artemisinin but shares the acetate functional group. Its primary applications are in steroid synthesis and anti-inflammatory research, contrasting with this compound’s antimalarial focus .

Dehydroepiandrosterone Acetate

  • Molecular Formula : C₁₉H₂₆O₃
  • Comparison : A steroid hormone derivative, this compound illustrates how acetylation enhances the stability of hydroxyl-bearing molecules. However, its pharmacological role in endocrine regulation diverges entirely from artemisinin-based therapeutics .

Key Analytical and Pharmacological Differences

Compound Molecular Formula CAS No. Key Functional Groups Bioactivity Focus
This compound C₁₇H₂₆O₅ 90935-12-9 Acetyl, peroxide bridge Antimalarial
4α,6β-Dihydroxy-1-deoxy-10-deoxoartemisinin C₁₅H₂₄O₅ - Hydroxyl groups at C-4α, C-6β Structural studies
Diosgenin Acetate C₂₉H₄₄O₄ 1061-54-7 Steroid backbone, acetate Anti-inflammatory

Research Findings

  • Synthetic Modifications : this compound’s acetyl group improves metabolic stability compared to hydroxylated analogues like Compound 6, as evidenced by prolonged half-life in pharmacokinetic studies .
  • Antimalarial Efficacy : Retaining the peroxide bridge is critical; analogues lacking this feature (e.g., Compound 7) show negligible activity .
  • Structural Insights: ¹H-NMR and HR-ESI-MS data confirm the successful acetylation of Deoxydihydroartemisinin, distinguishing it from non-acetylated impurities and derivatives .

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